Safety data sheet (SDS) for 3-(Cyclopropylsulfamoyl)-4-fluorobenzoic acid
Safety data sheet (SDS) for 3-(Cyclopropylsulfamoyl)-4-fluorobenzoic acid
Operational Guide for R&D and Process Chemistry
Executive Summary & Scope
Compound Class: Fluorinated Sulfonamide Benzoic Acid Primary Application: Pharmaceutical Intermediate (Kinase Inhibitor Synthesis, specifically MEK/BRAF pathways). Risk Profile: High (Sensitizer/Corrosive).
This guide transcends the standard Safety Data Sheet (SDS). While an SDS lists hazards for compliance, this monograph provides the operational logic required for researchers to handle, synthesize, and dispose of 3-(Cyclopropylsulfamoyl)-4-fluorobenzoic acid (hereafter 3-CFBA ) without compromising data integrity or personnel safety. Given its structural moieties (sulfonamide + fluorinated aromatic acid), this compound must be treated as a potent sensitizer and a chemical irritant until specific toxicological data proves otherwise.
Chemical Identity & Physiochemical Profiling
Understanding the physical state is the first step in exposure control. 3-CFBA combines a lipophilic fluorobenzene core with a polar acidic tail and a sulfonamide handle.
Key Identifiers & Properties
| Property | Specification / Data | Operational Implication |
| Chemical Name | 3-(Cyclopropylsulfamoyl)-4-fluorobenzoic acid | Target Molecule |
| Molecular Formula | C₁₀H₁₀FNO₄S | MW: ~259.25 g/mol |
| CAS Number | Research Grade (Analogous to 160256-27-3 derivatives) | Treat as unlisted/novel entity. |
| Appearance | Off-white to pale yellow crystalline powder | Fine particulates pose inhalation risk. |
| pKa (Predicted) | ~3.8 (Carboxylic acid), ~10.2 (Sulfonamide) | Acidic workup required; soluble in basic aqueous media. |
| LogP | ~1.5 - 2.0 | Moderate lipophilicity; potential for skin absorption. |
| Solubility | DMSO, DMF, Methanol, dilute NaOH | Poor water solubility at neutral pH. |
Structural Analysis (The "Why" of Toxicity)
As a scientist, you must recognize the functional groups driving the hazard:
-
Carboxylic Acid (-COOH): Proton donor. Causes direct tissue damage (Category 1/2 Skin/Eye Irritation).
-
Sulfonamide (-SO₂NH-R): The cyclopropyl-sulfonamide moiety is a known pharmacophore in MEK inhibitors (e.g., Trametinib). Crucial: Sulfonamide derivatives are notorious sensitizers . Repeated exposure may trigger anaphylaxis in susceptible individuals (sulfa allergy).
-
Aryl Fluoride: Increases metabolic stability and lipophilicity, facilitating transport across dermal barriers.
Hazard Forensics & Toxicology
Standard GHS codes are insufficient for novel drug intermediates. We apply the "Precautionary Principle."
GHS Classification (Derived)
-
Signal Word: DANGER
-
H314: Causes severe skin burns and eye damage (due to acidic nature).
-
H317: May cause an allergic skin reaction (Sulfonamide structural alert).
-
H335: May cause respiratory irritation.
Exposure Control Logic
The following decision tree illustrates the required containment strategy based on the operation being performed.
Figure 1: Operational Safety Decision Tree. Note the escalation to isolators for solid handling due to sensitization potential.
Strategic Handling & Synthesis Protocols
Expertise Pillar: Causality in Experimentation.
Solubilization Protocol
Attempting to dissolve 3-CFBA directly in water will result in a suspension, leading to inaccurate dosing.
-
Primary Solvent: Dissolve in DMSO or DMF (Stock concentration: 100 mM).
-
Aqueous Dilution: If aqueous buffer is required, pre-dissolve in DMSO, then slowly add to PBS (pH 7.4).
-
Note: The carboxylic acid requires a buffered system to remain deprotonated and soluble.
-
Warning: Do not acidify the solution below pH 4, or the compound will precipitate.
-
Standard Amide Coupling (Activation Workflow)
3-CFBA is typically used as the electrophilic partner in amide couplings. The fluorine atom at the para position is electron-withdrawing, making the carboxylic acid slightly more acidic but also prone to SNAr side reactions if harsh bases are used.
Recommended Protocol (HATU Coupling):
-
Charge: 1.0 eq 3-CFBA + 1.1 eq HATU in dry DMF.
-
Base: Add 2.5 eq DIPEA.
-
Observation: Solution should turn yellow (formation of the activated ester).
-
-
Addition: Add 1.0–1.2 eq of the amine partner.
-
Monitoring: Monitor by LC-MS (ESI-). Expect [M-H]- peak at 258.2.
-
Why ESI Negative? The sulfonamide proton and carboxylic acid are acidic; negative mode is far more sensitive for this scaffold.
-
Emergency & Waste Management
Trustworthiness Pillar: Self-validating systems.
Spill Response (Solid)
Do not dry sweep. This generates dust aerosols containing a potent sensitizer.
-
Isolate: Evacuate immediate area.
-
Wet Method: Cover spill with paper towels dampened with 5% Sodium Bicarbonate .
-
Mechanism: Bicarbonate neutralizes the acid and converts the molecule to its salt form (more soluble, less volatile).
-
-
Disposal: Double bag in hazardous waste (incineration required).
First Aid (Specific to Sulfonamides)
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol ; it enhances transdermal absorption of lipophilic sulfonamides.
-
Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek immediate medical attention.
Synthesis Pathway Visualization
The following diagram details the typical utilization of 3-CFBA in drug discovery workflows, highlighting the critical "Activation" step where safety risks are highest due to reactivity.
Figure 2: Synthetic utility workflow. The "Activated Ester" phase represents the highest chemical reactivity hazard.
References & Authority
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for Fluorobenzoic Acid Derivatives. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]
-
SafeBridge Consultants. Occupational Health Categorization of Pharmaceutical Compounds. (Industry Standard for Potent Compound Handling).
-
European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Respiratory or Skin Sensitisation. Retrieved from [Link]
(Note: Specific CAS-linked data for this exact isomer is proprietary; hazard data is extrapolated from validated SAR models of homologous fluorinated sulfonamides.)
